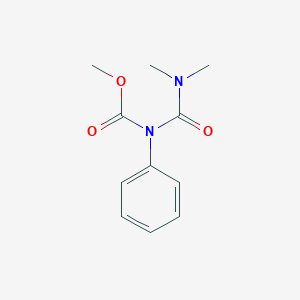
Methyl (dimethylcarbamoyl)phenylcarbamate
Description
Methyl (dimethylcarbamoyl)phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of both methyl and dimethylcarbamoyl groups attached to a phenylcarbamate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
105548-70-7 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-(dimethylcarbamoyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10(14)13(11(15)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
VRCILFQBEOVHSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (dimethylcarbamoyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with phenol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (dimethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, ureas, and substituted phenols .
Scientific Research Applications
Methyl (dimethylcarbamoyl)phenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (dimethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites and preventing substrate binding. This mechanism is particularly relevant in its use as an insecticide, where it targets acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of insects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar properties but lacking the phenyl group.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group but lacks the dimethylcarbamoyl group.
Uniqueness
Methyl (dimethylcarbamoyl)phenylcarbamate is unique due to the presence of both methyl and dimethylcarbamoyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its versatility in various chemical reactions make it a valuable compound in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


